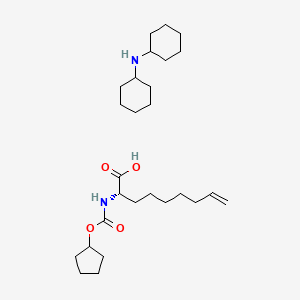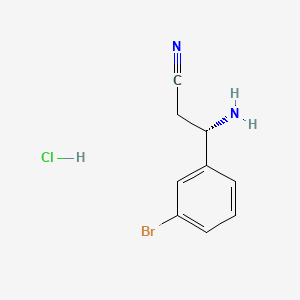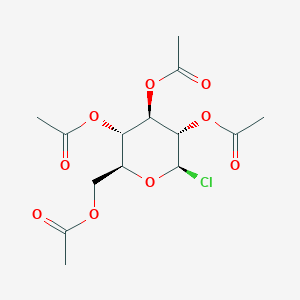
2,3,4,6-tetra-O-acetyl-|A-D-chloroglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is a chemical compound that belongs to the class of glycosyl chlorides. It is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. This compound is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE typically involves the acetylation of glucose followed by the introduction of a chloride group. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-acetylated glucose. This intermediate is then treated with thionyl chloride to introduce the chloride group, resulting in the formation of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with various nucleophiles, such as alcohols, amines, and thiols, to form glycosidic bonds.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyl groups.
Major Products Formed
Glycosides: Formed through substitution reactions with alcohols.
Amino Glycosides: Formed through substitution reactions with amines.
Thioglycosides: Formed through substitution reactions with thiols.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs to enhance their solubility and bioavailability.
Wirkmechanismus
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE primarily involves its reactivity as a glycosyl donor. The chloride group acts as a leaving group, allowing the formation of glycosidic bonds with various nucleophiles. This reactivity is enhanced by the presence of the acetyl groups, which stabilize the intermediate species formed during the reaction. The compound can target specific molecular pathways depending on the nature of the nucleophile and the resulting glycoside .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL BROMIDE: Similar structure but with a bromide group instead of a chloride group.
2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE: Contains an isothiocyanate group, used for chiral derivatization.
2,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOPYRANOSE: Contains benzyl groups instead of acetyl groups, used in different synthetic applications.
Uniqueness
2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is unique due to its specific combination of acetyl and chloride groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, where precise control over the reaction conditions and products is required.
Eigenschaften
Molekularformel |
C14H19ClO9 |
|---|---|
Molekulargewicht |
366.75 g/mol |
IUPAC-Name |
[(2S,3S,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m0/s1 |
InChI-Schlüssel |
BYWPSIUIJNAJDV-HPCHECBXSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)

![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025652.png)

![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)
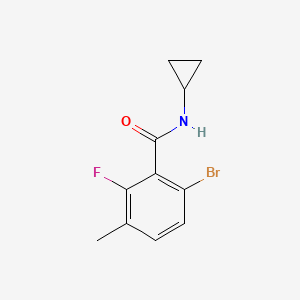
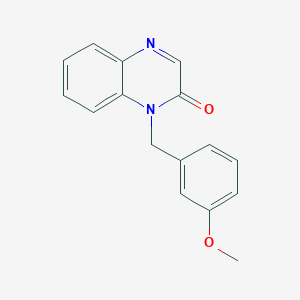
![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
